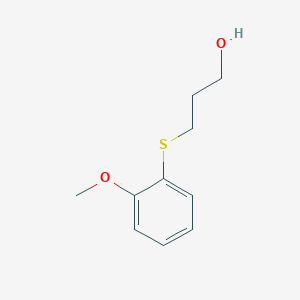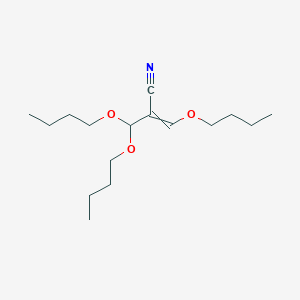![molecular formula C16H18ClNO4 B8371344 [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate](/img/structure/B8371344.png)
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is an organic compound with the molecular formula C13H14ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinolin-2(1H)-one and 1-bromo-4-chlorobutane.
Reaction Conditions: The reaction is carried out at a temperature below 45°C to form the intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one.
Final Step: The intermediate is then esterified with acetic acid under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the butoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学的研究の応用
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of [7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: A closely related compound with similar structural features.
Brexpiprazole: A derivative used in the treatment of schizophrenia and major depressive disorder.
Uniqueness
Acetic acid 7-(4-chlorobutoxy)-2-oxo-2H-quinolin-1-ylmethyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C16H18ClNO4 |
|---|---|
分子量 |
323.77 g/mol |
IUPAC名 |
[7-(4-chlorobutoxy)-2-oxoquinolin-1-yl]methyl acetate |
InChI |
InChI=1S/C16H18ClNO4/c1-12(19)22-11-18-15-10-14(21-9-3-2-8-17)6-4-13(15)5-7-16(18)20/h4-7,10H,2-3,8-9,11H2,1H3 |
InChIキー |
MSKZEDCCNDNTPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCN1C(=O)C=CC2=C1C=C(C=C2)OCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester](/img/structure/B8371328.png)


![1-Methyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B8371346.png)
![((2S,3R)-3-{[(phenylmethyl)oxy]methyl}-2-oxiranyl)methanol](/img/structure/B8371351.png)

